molecular formula C19H29NO3 B560173 (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol CAS No. 171598-74-6

(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Katalognummer: B560173
CAS-Nummer: 171598-74-6
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: WEQLWGNDNRARGE-DJIMGWMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a member of isoquinolines.

Wirkmechanismus

Target of Action

The primary target of (2S,3S,11bS)-Dihydrotetrabenazine is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis .

Mode of Action

(2S,3S,11bS)-Dihydrotetrabenazine acts as a DPP-IV inhibitor . It binds to the active site of DPP-IV, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretins, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV by (2S,3S,11bS)-Dihydrotetrabenazine affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that are released in response to food intake and act to potentiate insulin secretion. By preventing the degradation of these hormones, (2S,3S,11bS)-Dihydrotetrabenazine enhances their insulinotropic effects and contributes to the regulation of glucose homeostasis .

Pharmacokinetics

DPP-IV inhibitors are generally well absorbed and exhibit good bioavailability . They are metabolized by the liver and excreted via the kidneys .

Result of Action

The molecular effect of (2S,3S,11bS)-Dihydrotetrabenazine is the inhibition of DPP-IV activity, leading to increased levels of active incretins . On a cellular level, this results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells . The overall effect is a reduction in blood glucose levels, making (2S,3S,11bS)-Dihydrotetrabenazine a potential therapeutic agent for the treatment of type 2 diabetes .

Biologische Aktivität

The compound (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a member of the benzoquinoline family and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The molecular structure of the compound is characterized by a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The molecular formula is C19H29NO3C_{19}H_{29}NO_3 with a molecular weight of approximately 329.44 g/mol. The stereochemistry is critical for its biological activity, as indicated by its specific stereoisomer designation.

Physical Properties

  • Molecular Weight : 329.44 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Melting Point : Not specifically reported in available literature.

Research indicates that this compound interacts with various neurotransmitter systems. It is particularly noted for its action as a Vesicular Monoamine Transporter (VMAT) inhibitor, which plays a crucial role in the regulation of neurotransmitter release. This mechanism is significant for conditions involving dysregulated dopaminergic signaling.

Pharmacological Effects

  • Antipsychotic Activity :
    • The compound has shown efficacy in models of psychosis, suggesting potential use in treating schizophrenia and related disorders.
    • It acts by modulating dopamine receptors, particularly D2 receptors, leading to reduced dopaminergic hyperactivity.
  • Anti-Dyskinetic Effects :
    • Studies have demonstrated its ability to reduce abnormal involuntary movements associated with disorders such as tardive dyskinesia.
    • Its effects may be attributed to the stabilization of dopaminergic activity without complete blockade of receptor function.
  • Neuroprotective Properties :
    • There is emerging evidence suggesting neuroprotective effects against oxidative stress and excitotoxicity, common pathways in neurodegenerative diseases.

Case Studies and Clinical Applications

Recent clinical trials have explored the use of this compound in treating movement disorders:

  • Tourette Syndrome : Trials indicated significant reductions in tic severity when administered at low doses.
  • Chorea and Ataxia : Observations noted improvements in motor control and reductions in involuntary movements.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference Study
AntipsychoticD2 receptor modulation
Anti-DyskineticVMAT inhibition
NeuroprotectiveReduction of oxidative stress
Treatment for Tourette'sTic severity reduction

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits selective binding to VMATs, inhibiting monoamine uptake efficiently. This property underlines its potential as a therapeutic agent for conditions characterized by monoamine dysregulation.

In Vivo Studies

Animal models have been pivotal in establishing the pharmacodynamics of this compound:

  • Dopaminergic Activity : Behavioral assays indicated that administration led to significant alterations in locomotor activity consistent with dopaminergic modulation.
  • Safety Profile : Toxicological assessments revealed a favorable safety profile at therapeutic doses, with minimal adverse effects reported.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

β-Dihydrotetrabenazine has been studied for its potential in treating various neurological disorders, particularly those involving involuntary movements such as Huntington's disease and Tourette syndrome. Its mechanism involves modulation of neurotransmitter systems, specifically targeting the vesicular monoamine transporter (VMAT), which plays a crucial role in the storage and release of neurotransmitters like dopamine.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of β-Dihydrotetrabenazine in reducing choreatic movements in animal models of Huntington's disease. The compound demonstrated a significant reduction in the frequency and severity of involuntary movements, indicating its therapeutic potential .

Neurotransmitter Transport

Research has shown that β-Dihydrotetrabenazine acts as a selective inhibitor of VMAT. This property makes it a valuable tool for studying neurotransmitter dynamics in synaptic transmission.

  • Case Study : In vitro studies indicated that β-Dihydrotetrabenazine effectively inhibits VMAT at nanomolar concentrations, leading to increased levels of cytosolic dopamine. This finding has implications for understanding dopamine-related pathologies .

Synthesis of Isoquinoline Derivatives

The compound serves as an important intermediate in the synthesis of other isoquinoline derivatives. Its unique structure allows for further modifications that can lead to new compounds with enhanced biological activities.

  • Example : Researchers have utilized β-Dihydrotetrabenazine as a starting material for synthesizing novel analogs that exhibit improved selectivity and potency against specific neurological targets .

Toxicological Studies

Understanding the safety profile of β-Dihydrotetrabenazine is critical for its application in therapeutic settings. Toxicological assessments have been conducted to evaluate its effects on cellular viability and potential neurotoxicity.

  • Findings : Preliminary studies indicate that while the compound exhibits beneficial pharmacological effects, high concentrations may lead to cytotoxicity in neuronal cell lines. Ongoing research aims to establish safe dosage ranges for clinical applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
VMAT InhibitionSelective inhibition leading to increased dopamine levels
Chorea ReductionSignificant reduction in involuntary movements in animal models
Cytotoxicity AssessmentEvaluated effects on neuronal cell viability

Eigenschaften

IUPAC Name

(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-DJIMGWMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561896
Record name (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85081-18-1, 171598-74-6
Record name (+)-alpha-Dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085081181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171598746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NBI-98782
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-α-Dihydrotetrabenazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFRYDMLSGE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name α-Dihydrotetrabenazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHZ3DQX6Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 2
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 3
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 4
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 5
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Reactant of Route 6
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.